molecular formula C24H18Cl2N2OS2 B184306 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone CAS No. 5273-34-7

4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone

Cat. No. B184306
CAS RN: 5273-34-7
M. Wt: 485.4 g/mol
InChI Key: HNIIRXVKRFBAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, also known as BCTP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system.

Mechanism of Action

4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone acts as a competitive antagonist of mGluR1, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The binding of glutamate to mGluR1 normally leads to the activation of G proteins and the subsequent modulation of intracellular signaling cascades. By blocking this process, 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone can modulate the activity of mGluR1 and affect various physiological processes.
Biochemical and physiological effects:
4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been shown to modulate various physiological processes, including synaptic transmission, synaptic plasticity, and neuronal excitability. It has also been shown to affect pain perception and addiction-related behaviors. 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been used to investigate the potential therapeutic benefits of targeting mGluR1 in various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone in lab experiments is its high selectivity for mGluR1, which allows for specific modulation of this receptor subtype without affecting other glutamate receptors. However, one limitation of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for research on 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone and its effects on mGluR1. One area of interest is the potential therapeutic benefits of targeting mGluR1 in the treatment of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression. Another area of interest is the development of more potent and selective mGluR1 antagonists, which could lead to more effective treatments for these disorders. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone on synaptic plasticity, learning, and memory.

Synthesis Methods

The synthesis of 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone involves a multi-step process that includes the reaction of 2-chlorobenzyl thiol with 2-bromoacetophenone, followed by the cyclization of the resulting intermediate with hydrazine hydrate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has been extensively used in scientific research to study the role of mGluR1 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory, as well as pain perception and addiction. 4,5-Bis((2-chlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone has also been used as a tool to investigate the potential therapeutic benefits of targeting mGluR1 in the treatment of various neurological and psychiatric disorders, such as epilepsy, schizophrenia, and depression.

properties

CAS RN

5273-34-7

Molecular Formula

C24H18Cl2N2OS2

Molecular Weight

485.4 g/mol

IUPAC Name

4,5-bis[(2-chlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one

InChI

InChI=1S/C24H18Cl2N2OS2/c25-20-12-6-4-8-17(20)15-30-22-14-27-28(19-10-2-1-3-11-19)24(29)23(22)31-16-18-9-5-7-13-21(18)26/h1-14H,15-16H2

InChI Key

HNIIRXVKRFBAIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl

Other CAS RN

5273-34-7

Origin of Product

United States

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